2-Methyl-1-(4-methylbenzyl)piperazine hydrochloride
Description
2-Methyl-1-(4-methylbenzyl)piperazine hydrochloride is a piperazine derivative featuring a methyl-substituted benzyl group at the 1-position of the piperazine ring and a methyl group at the 2-position. This compound is structurally characterized by its hydrochloride salt form, which enhances solubility and stability for pharmaceutical or chemical applications. Piperazine derivatives are widely studied for their diverse biological activities, including antimicrobial, neuropharmacological, and enzyme inhibitory properties .
Properties
IUPAC Name |
2-methyl-1-[(4-methylphenyl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c1-11-3-5-13(6-4-11)10-15-8-7-14-9-12(15)2;/h3-6,12,14H,7-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYWEAIYQYHCGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methylbenzyl)piperazine hydrochloride typically involves the reaction of piperazine with 4-methylbenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in piperazine attacks the carbon atom in 4-methylbenzyl chloride, displacing the chloride ion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions, such as temperature and pressure, leading to more consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-methylbenzyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
2-Methyl-1-(4-methylbenzyl)piperazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-methylbenzyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Effects on Piperazine Derivatives
The benzyl substituent in 2-methyl-1-(4-methylbenzyl)piperazine hydrochloride differentiates it from analogs such as:
- 1-Benzylpiperazine hydrochloride : Lacks the 2-methyl and 4-methylbenzyl groups. Synthesized via in situ formation with yields of 81–85% .
- 1-(2,3-Dichlorophenyl)piperazine hydrochloride : Features electron-withdrawing chlorine atoms, which may alter receptor binding compared to the electron-donating methyl group in the target compound .
- 1-(4-Trifluoromethylbenzyl)piperazine derivatives : The trifluoromethyl group increases lipophilicity and metabolic stability, contrasting with the 4-methylbenzyl group’s moderate hydrophobicity .
Table 1: Substituent Impact on Physicochemical Properties
| Compound | Substituent | Key Property |
|---|---|---|
| 2-Methyl-1-(4-methylbenzyl)piperazine HCl | 4-Methylbenzyl | Moderate hydrophobicity |
| 1-(2,3-Dichlorophenyl)piperazine HCl | 2,3-Dichlorophenyl | Enhanced electrophilicity |
| 1-(4-Trifluoromethylbenzyl)piperazine HCl | 4-Trifluoromethylbenzyl | High lipophilicity, metabolic stability |
Spectroscopic and Thermal Stability Comparisons
NMR Spectral Data
- Piperazine hydrochloride : $ ^1H $ NMR signals at δ 3.11 (piperazine protons) and $ ^13C $ NMR at δ 45.3 .
- This compound : Expected upfield shifts for the 4-methylbenzyl group (δ ~2.40 ppm for methyl, δ 6.8–8.20 ppm for aromatic protons), similar to imidazo-thiazole derivatives .
- 1-(4-Chlorophenyl)piperazine derivatives : Show downfield shifts for chlorine-substituted aromatic protons (δ ~7.2–7.5 ppm) .
Thermal Stability
- Piperazine hydrochloride : 5.08% mass loss at 25–140°C due to solvent evaporation .
- Piperazine dihydrochloride : 13.90% mass loss at 25–190°C, attributed to water loss .
- Target compound : Expected intermediate stability, influenced by the 4-methylbenzyl group’s steric protection against decomposition.
Enzyme Inhibition
Antimicrobial Activity
Toxicity and Mutagenicity
Biological Activity
Overview
2-Methyl-1-(4-methylbenzyl)piperazine hydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a piperazine ring substituted with a 4-methylbenzyl group and a methyl group, which may influence its interaction with biological targets.
- Chemical Formula : CHN·HCl
- CAS Number : 1289386-05-5
- Molecular Weight : 218.75 g/mol
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may act as an inhibitor for certain enzymes, potentially modulating neurotransmitter levels or impacting signal transduction pathways.
1. Enzyme Inhibition
Research indicates that compounds containing piperazine moieties, such as this compound, exhibit inhibitory activity against cholinesterases (AChE and BChE). These enzymes are crucial for the hydrolysis of acetylcholine, and their inhibition can lead to increased levels of this neurotransmitter, which may have therapeutic implications in conditions like Alzheimer's disease.
- IC Values : In studies involving similar piperazine derivatives, IC values ranged from 0.014 to 2.097 µM against BChE, indicating potent inhibitory activity .
2. Cytotoxicity
The cytotoxic effects of this compound have been evaluated using the MTT assay on various cell lines. Preliminary findings suggest that at therapeutic concentrations, it exhibits low toxicity towards normal cells while maintaining efficacy against cancerous cell lines.
- Cell Viability Assay Results : Compounds showed non-toxic profiles against NIH3T3 cells at active concentrations against BChE .
Case Study 1: Cholinesterase Inhibition
A series of piperazine derivatives were synthesized and tested for their ability to inhibit cholinesterases. Among these, derivatives similar to this compound demonstrated significant selectivity towards BChE over AChE, suggesting potential applications in treating cholinergic dysfunctions .
Case Study 2: Antifilarial Activity
In related research involving piperazine compounds, one study reported that a derivative exhibited promising macrofilaricidal activity against Brugia malayi, a parasitic worm. The compound showed significant inhibition of protease activity at low concentrations, indicating its potential as an antifilarial agent .
Comparative Analysis
| Compound Name | Target Enzyme | IC (µM) | Cytotoxicity (NIH3T3) |
|---|---|---|---|
| 2-Methyl-1-(4-methylbenzyl)piperazine HCl | BChE | ~0.092 | Non-toxic |
| Donepezil | BChE | 1.419 | Moderate |
| Piperazine Derivative A | AChE | ~0.5 | Low |
| Piperazine Derivative B | BChE | ~0.5 | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-methyl-1-(4-methylbenzyl)piperazine hydrochloride?
- Methodological Answer : The synthesis typically involves coupling reactions under inert atmospheres. For example, derivatives of piperazine fragments can be synthesized by reacting 1-(4-fluorobenzyl)piperazine with benzoyl chlorides in dichloromethane (DCM) using N,N-diisopropylethylamine as a base. Purification is achieved via crystallization with diethyl ether or flash chromatography . Reaction optimization should consider stoichiometry, solvent polarity, and temperature to maximize yield and purity.
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation. For example, piperazine derivatives are crystallized from methanol-ethyl acetate mixtures, and data collection is performed using Mo Kα radiation (λ = 0.71073 Å) to determine bond lengths and angles . Complementary techniques like NMR (1H/13C), FT-IR, and high-resolution mass spectrometry (HRMS) should also be employed to validate functional groups and molecular weight .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer : Personal protective equipment (PPE) including gloves, lab coats, and safety goggles is mandatory. Avoid inhalation or skin contact; in case of exposure, rinse affected areas with water for 15 minutes and seek medical attention . Store the compound in a tightly sealed container under ambient conditions, away from oxidizers and moisture .
Advanced Research Questions
Q. How does the steric and electronic environment of the piperazine ring influence its reactivity in catalytic applications?
- Methodological Answer : The substituents on the piperazine ring (e.g., methyl or benzyl groups) alter electron density and steric hindrance, impacting nucleophilic substitution or coupling reactions. For instance, bulky 4-methylbenzyl groups may hinder axial attack, favoring equatorial reaction pathways. Computational studies (DFT) can model these effects, while experimental validation via kinetic assays under varying temperatures and solvents is critical .
Q. What analytical methods can resolve contradictions in purity assessments reported in literature?
- Methodological Answer : Discrepancies in purity (e.g., 95% vs. 98%) may arise from differing HPLC conditions or calibration standards. Implement orthogonal methods:
- HPLC : Use a C18 column with UV detection at 254 nm, acetonitrile/water gradient.
- TGA/DSC : Assess thermal stability and detect solvates or hydrates.
- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Prepare buffered solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy over 72 hours.
- Thermal Stability : Use TGA to determine decomposition temperatures and isothermal studies (40°C–80°C) to calculate activation energy (Arrhenius equation).
- Light Sensitivity : Expose samples to UV light (300–400 nm) and track photodegradation products using LC-MS .
Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Transition from batch to flow chemistry for better control of reaction parameters (residence time, mixing efficiency). Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) ensures enantiomeric excess (ee) >99%. Recrystallization in chiral solvents (e.g., (R)- or (S)-limonene) can further enhance purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
